molecular formula C5H8BrClN4 B2694489 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride CAS No. 2225142-39-0

2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride

Cat. No. B2694489
CAS RN: 2225142-39-0
M. Wt: 239.5
InChI Key: QAQBXFBPEPMHIJ-UHFFFAOYSA-N
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Description

“2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride” is a chemical compound with the CAS Number: 2225142-39-0 . It has a molecular weight of 239.5 . The IUPAC name for this compound is 2-(4-bromo-1H-pyrazol-1-yl)ethene-1,1-diamine hydrochloride .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Pyrazole-Stabilized Dinuclear Palladium(II) Chalcogenolates Formation

Research has shown the use of derivatives of the 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride in synthesizing pyrazole-stabilized dinuclear palladium(II) chalcogenolates. These compounds serve as precursors for palladium chalcogenide nanoparticles (NPs), which have applications in materials science. The process involves oxidative addition and reductive elimination sequences leading to the formation of chalcogenolato-bridged dinuclear palladium(II) complexes. These complexes have been explored for their potential in synthesizing palladium chalcogenide NPs through a single-source precursor route, demonstrating the material's utility in nanotechnology and materials science (Sharma et al., 2015).

Novel Synthesis Routes for Heterocyclic Compounds

Another application includes the convenient synthesis of heterocyclic compounds containing the 5-bromobenzofuran moiety. Through interactions with 1-(5-bromobenzofuran-2-yl)ethanone, researchers have synthesized a variety of heterocyclic structures, elucidating new pathways in organic chemistry and offering potential scaffolds for further medicinal chemistry exploration (Abdelhamid et al., 2016).

Molecular Structure and Spectroscopy Analysis

Furthermore, detailed studies on the molecular structure, vibrational frequencies, and spectroscopic properties of related pyrazole compounds have been conducted. These studies offer insights into the molecular stability, charge transfer, and potential nonlinear optical properties of these compounds, which could be relevant for various applications in spectroscopy and photophysics (Mary et al., 2015).

Synthesis of Polydentate Ligands

Research into the reaction of pyrazole with 1,1,2,2-tetrabromoethane in superbasic media has led to the synthesis of pyrazolyl- and bromo-substituted ethenes. These compounds have been explored for their potential as polydentate ligands, indicating applications in coordination chemistry and the design of metal-organic frameworks or catalysts (Potapov et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4.ClH/c6-4-1-9-10(2-4)3-5(7)8;/h1-2H,3H2,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQBXFBPEPMHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=N)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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